2-Phenoxyethyl iodoacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5437-00-3 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-phenoxyethyl 2-iodoacetate |
InChI |
InChI=1S/C10H11IO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
WUFOHBJTJJRCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)CI |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Phenoxyethyl Iodoacetate and Its Derivatives
Electrophilic Alkylation Reactions
2-Phenoxyethyl iodoacetate functions as an electrophilic alkylating agent, where the iodoacetate moiety is transferred to a nucleophilic substrate. This reactivity is analogous to that of simpler iodoacetates and iodoacetamides, which are well-documented for their ability to modify proteins and other biological molecules.
Mechanistic Studies of Thiol-Specific Alkylation (S-Carboxymethylation)
The reaction of this compound with thiol groups, present in molecules such as the amino acid cysteine, is a prime example of its electrophilic alkylating capacity. This reaction, known as S-carboxymethylation, proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the deprotonated thiol group (thiolate anion, -S⁻), acting as a potent nucleophile, directly attacks the electrophilic methylene (B1212753) carbon of the iodoacetate group. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the iodide ion, which serves as a good leaving group. The result is the formation of a stable thioether linkage. This specificity for thiols is attributed to the high nucleophilicity of the thiolate anion compared to other biological nucleophiles at physiological pH.
Kinetics and Thermodynamics of Alkylation Reactions
While specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, the behavior of analogous iodoacetamide (B48618) compounds provides a reliable framework for understanding its reactivity. The rate of the S-alkylation reaction is dependent on the concentrations of both the alkylating agent (this compound) and the thiolate nucleophile, which is characteristic of a second-order kinetic process.
The reaction rate is significantly influenced by the pKa of the thiol group. For the reaction to proceed efficiently, the thiol must be in its deprotonated thiolate form, as the neutral thiol is a much weaker nucleophile. Consequently, the reaction rate increases with pH as the equilibrium shifts towards the formation of the more reactive thiolate anion.
| Factor | Influence on Alkylation Rate | Rationale |
| Concentration | Increases with higher concentrations of both this compound and the thiol-containing compound. | The reaction follows second-order kinetics, directly proportional to the concentration of both reactants. |
| Temperature | Increases with higher temperature. | Provides the necessary activation energy for the reaction to occur. |
| pKa of Thiol | Faster reaction with lower pKa thiols at a given pH. | Lower pKa thiols have a higher population of the more nucleophilic thiolate anion at a given pH. |
Influence of pH and Solvent on Reactivity
The pH of the reaction medium is a critical parameter governing the reactivity of this compound towards thiols. The optimal pH for the alkylation of cysteine residues by similar iodoacetamide reagents is typically in the range of 8.0 to 8.5. At this pH, a significant concentration of the highly nucleophilic thiolate anion is present, while minimizing potential side reactions that can occur at more alkaline pH values, such as reactions with the amino groups of lysine (B10760008) or histidine.
The choice of solvent also plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to enhance the rate of SN2 reactions. These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. In contrast, polar protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile, thus slowing down the reaction rate.
Nucleophilic Substitution Reactions (SN2 and SN1 Pathways)
The primary mechanism for the reactions of this compound is the SN2 pathway, given that it is a primary alkyl halide. The carbon atom bonded to the iodine is sterically unhindered, making it readily accessible for backside attack by a nucleophile. The SN1 pathway, which involves the formation of a carbocation intermediate, is highly unlikely for primary alkyl halides due to the instability of the resulting primary carbocation.
Stereochemical Course of Substitutions
In reactions proceeding via the SN2 mechanism, if the electrophilic carbon were a stereocenter, the reaction would proceed with an inversion of configuration. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. However, in this compound, the target carbon is not chiral, so stereochemical inversion is not an observable feature of its substitution reactions.
Reactivity with Diverse Nucleophiles
Beyond its well-characterized reaction with thiols, this compound can react with a variety of other nucleophiles. The reactivity will generally correlate with the nucleophilicity of the attacking species.
| Nucleophile | Potential Product | Relative Reactivity |
| Thiolates (RS⁻) | Thioether | High |
| Amines (RNH₂) | Secondary Amine | Moderate |
| Hydroxide (B78521) (OH⁻) | Alcohol | Moderate |
| Carboxylates (RCOO⁻) | Ester | Low |
| Water (H₂O) | Alcohol | Very Low |
The phenoxyethyl group itself can influence the reactivity of the iodoacetate moiety. The ether oxygen could potentially exert a slight electron-withdrawing inductive effect, which might subtly enhance the electrophilicity of the target carbon. However, this effect is generally considered to be minor compared to the inherent reactivity of the carbon-iodine bond.
Elimination Reactions and Side Product Formation
The structure of this compound, being a primary halide, suggests that it would be susceptible to elimination reactions, primarily through an E2 mechanism, especially in the presence of a strong, sterically hindered base. The competing reaction would be SN2 substitution.
In a hypothetical E2 reaction, a strong base would abstract a proton from the carbon adjacent to the carbon bearing the iodoacetate group (the β-carbon). This would lead to the formation of a double bond and the expulsion of the iodide ion. The expected major elimination product would be 2-phenoxy-acrylic acid ethyl ester.
However, with a primary substrate, SN2 reactions are often competitive, especially with smaller, less hindered bases that can also act as good nucleophiles. Therefore, the formation of substitution products where the iodide is replaced by the base/nucleophile is a significant possibility. The choice of base and reaction conditions (e.g., temperature) would be crucial in directing the reaction towards either elimination or substitution. For instance, bulky bases like potassium tert-butoxide would favor elimination, while smaller nucleophiles like sodium ethoxide might lead to a mixture of substitution and elimination products.
Role as a Reagent in Organic Transformations
The iodoacetate functionality in this compound suggests its potential utility as a reagent in various organic transformations.
Participation in Named Reactions (e.g., Reformatsky-type Reactions)
The α-halo ester structure of this compound makes it a suitable candidate for the Reformatsky reaction. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. This enolate can then react with aldehydes or ketones to form β-hydroxy esters.
In the case of this compound, reaction with zinc would generate the corresponding zinc enolate. Subsequent addition to a carbonyl compound, for example, acetone, would yield a β-hydroxy ester. The reaction mechanism proceeds through the insertion of zinc into the carbon-iodine bond, followed by coordination to the carbonyl oxygen of the aldehyde or ketone and subsequent carbon-carbon bond formation.
| Reactant 1 | Reactant 2 | Metal | Product | Reaction Type |
| This compound | Aldehyde/Ketone | Zinc | β-Hydroxy ester | Reformatsky Reaction |
Cyclization and Rearrangement Processes Induced by Iodoacetate Moiety
The iodoacetate moiety, in conjunction with the phenoxy group, could potentially induce cyclization or rearrangement reactions under specific conditions, although no specific examples for this compound are readily found in the literature. Intramolecular reactions are a possibility. For instance, under conditions that favor the formation of a carbocation at the α-carbon (though unlikely for a primary system unless stabilized), an intramolecular electrophilic aromatic substitution on the phenoxy ring could theoretically occur, leading to a cyclic product. However, such a reaction would likely require a strong Lewis acid and might be unfavored due to the deactivating effect of the ether oxygen on the aromatic ring towards further substitution.
Rearrangement reactions are also a possibility in carbocation-mediated processes, but as mentioned, the formation of a primary carbocation is energetically unfavorable. More plausible rearrangements could occur under radical conditions or via more complex, multi-step synthetic sequences where the iodoacetate group is first transformed into a more reactive functionality.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic molecules. For 2-Phenoxyethyl iodoacetate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular framework and purity.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially in resolving any potential signal overlap that might occur in 1D spectra.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms (²JHH and ³JHH). For this compound, the COSY spectrum would show a critical correlation between the two methylene (B1212753) groups of the ethyl chain, confirming their connectivity. Specifically, a cross-peak would be observed between the protons of the phenoxy-adjacent methylene group (H-1') and the iodoacetate-adjacent methylene group (H-2').
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.govwikipedia.orgpressbooks.publibretexts.orgresearchgate.net This technique is instrumental in assigning the carbon signals of the ethyl chain and the aromatic ring. Each protonated carbon atom will exhibit a cross-peak corresponding to its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). libretexts.orgblogspot.comwisc.educeitec.cz This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For this compound, HMBC would show correlations from the protons of the phenoxy-adjacent methylene group (H-1') to the quaternary aromatic carbon (C-1) and the iodoacetate-adjacent methylene carbon (C-2'). Furthermore, correlations from the methylene protons of the iodoacetate group (H-2) to the carbonyl carbon (C-1) would confirm the ester linkage.
| ¹H Signal | COSY Correlations | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| Aromatic Protons | Aromatic Protons | Aromatic Carbons | Quaternary Aromatic Carbon, Methylene Carbon (C-1') |
| Methylene Protons (H-1') | Methylene Protons (H-2') | Methylene Carbon (C-1') | Quaternary Aromatic Carbon, Methylene Carbon (C-2') |
| Methylene Protons (H-2') | Methylene Protons (H-1') | Methylene Carbon (C-2') | Methylene Carbon (C-1'), Carbonyl Carbon |
| Methylene Protons (H-2) | None | Methylene Carbon (C-2) | Carbonyl Carbon |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a chemically identical reference standard. nih.govnih.govox.ac.ukmdpi.com By using a certified internal standard with a known concentration, the absolute purity of this compound can be accurately determined. The signal intensity in NMR is directly proportional to the number of nuclei, allowing for a direct quantitative comparison.
For purity assessment, a known mass of this compound is dissolved with a known mass of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response. By comparing the integral of a well-resolved signal from this compound with a signal from the internal standard, the purity can be calculated. This technique can also be employed to monitor the progress of the synthesis of this compound by observing the disappearance of starting material signals and the appearance of product signals over time.
| Parameter | Description |
| Analyte Signal | A well-resolved signal from this compound (e.g., the singlet from the -CH₂I group). |
| Internal Standard | A certified reference material with known purity and concentration. |
| Calculation | Purity is calculated based on the ratio of the integrated signal areas of the analyte and the internal standard, taking into account their respective molar masses and the number of protons giving rise to each signal. |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule and for confirming its structure through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₁IO₃). The experimentally measured mass of the molecular ion ([M]+ or [M+H]+) would be compared to the calculated theoretical mass to confirm the elemental composition.
| Ion | Calculated m/z | Measured m/z (Hypothetical) | Elemental Formula |
| [M]⁺ | 319.9753 | 319.9751 | C₁₀H₁₁IO₃ |
| [M+H]⁺ | 320.9831 | 320.9829 | C₁₀H₁₂IO₃ |
| [M+Na]⁺ | 342.9650 | 342.9648 | C₁₀H₁₁INaO₃ |
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern serves as a fingerprint for the molecule and can be used to confirm its structure. For this compound, characteristic fragmentation pathways would be expected.
Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. libretexts.org This could result in the formation of a phenoxy radical and a charged ethyl iodoacetate fragment, or a phenoxy cation and a neutral ethyl iodoacetate radical.
Ester fragmentation: Esters often undergo fragmentation involving the loss of the alkoxy group or the acyl group. researchgate.netrsc.org For this compound, this could lead to the loss of the phenoxyethoxy group or the iodoacetyl group.
Loss of Iodine: The carbon-iodine bond is relatively weak and can cleave to produce a fragment corresponding to the loss of an iodine atom or an iodine radical.
| m/z (Hypothetical) | Possible Fragment | Origin |
| 193 | [C₈H₉O₂]⁺ | Loss of -CH₂I |
| 169 | [CH₂ICO]⁺ | Cleavage of the ester C-O bond |
| 127 | [I]⁺ | Iodine atom |
| 107 | [C₆H₅O]⁺ | Loss of the ethyl iodoacetate group |
| 94 | [C₆H₆O]⁺ | Phenol (B47542) ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)
Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. FT-IR and Raman spectroscopy are complementary techniques that provide a comprehensive vibrational profile of this compound. longdom.orgnih.govlibretexts.org
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. Polar bonds, such as the carbonyl group (C=O) in the ester, exhibit strong absorptions.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, such as the aromatic ring stretching, often produce strong Raman signals.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ester) | Stretching | 1730 - 1750 (Strong) | 1730 - 1750 (Weak) |
| C-O (Ester) | Stretching | 1150 - 1250 (Strong) | Moderate |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200 - 1275 (Strong) | Moderate |
| C-O (Aryl Ether) | Symmetric Stretching | 1020 - 1075 (Moderate) | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 (Moderate) | 1580 - 1620 (Strong) |
| Aromatic C-H | Stretching | 3000 - 3100 (Moderate) | 3000 - 3100 (Strong) |
| Aliphatic C-H | Stretching | 2850 - 3000 (Moderate) | 2850 - 3000 (Strong) |
| C-I | Stretching | 500 - 600 (Moderate) | 500 - 600 (Strong) |
Electronic Spectroscopy (UV-Visible and Fluorescence)
Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.
The primary chromophore in this compound is the phenyl ring. This aromatic system gives rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. Typically, benzene (B151609) and its simple derivatives exhibit a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The substitution of an alkoxy group onto the phenyl ring, as in this compound, is expected to cause a bathochromic (red) shift in these absorption maxima.
When this compound is used to modify other systems, such as proteins or polymers, UV-Visible spectroscopy can be employed to confirm and quantify the modification. The appearance of the characteristic phenyl absorption bands in the spectrum of the modified system serves as an indicator of successful conjugation.
| Chromophore | Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Phenyl Ring | π → π* (E2-band) | ~210-220 | High |
| Phenyl Ring | π → π* (B-band) | ~260-270 | Low |
While this compound itself is not strongly fluorescent, its utility as a spectroscopic probe often lies in its ability to act as a quencher of fluorescence. The presence of the heavy iodine atom can induce fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing from the excited singlet state to the triplet state in a nearby fluorophore.
In a typical research application, this compound could be strategically introduced into a biological system or a material. Changes in the fluorescence of a nearby intrinsic or extrinsic fluorophore upon interaction with other molecules could then be monitored. The quenching efficiency can be sensitive to the distance and orientation between the iodoacetate moiety and the fluorophore, providing insights into molecular binding events and conformational changes.
The quenching process can often be described by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (in this context, a molecule interacting with the system probed by this compound), Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. By analyzing the quenching data, information about the accessibility of the probe and the dynamics of the molecular environment can be obtained.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. semanticscholar.org These methods solve approximations of the Schrödinger equation to determine molecular and electronic structures. researchgate.net
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost, particularly for geometry optimizations. researchgate.netacs.org This method is used to locate the ground-state structure of a molecule, which corresponds to the minimum on its potential energy surface. dntb.gov.ua The process involves iteratively adjusting the atomic coordinates until the forces on each atom are minimized. dntb.gov.ua For 2-Phenoxyethyl iodoacetate, a DFT calculation would typically employ a functional like B3LYP or PBE0 combined with a basis set such as 6-31G(d,p) or the more robust def2-TZVP to accurately model its geometry. researchgate.netfrontiersin.org Dispersion corrections are also crucial for capturing the noncovalent interactions that influence the molecule's conformation. researchgate.net
A full geometry optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The resulting energy landscape can reveal the relative stabilities of different conformers, for instance, those arising from rotation around the C-O bonds of the ether and ester linkages. A recent study on 2-Phenoxyethylxanthate complexes successfully utilized DFT to understand their structure and properties, highlighting the method's applicability to the phenoxyethyl moiety. researchgate.net
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
This table presents plausible geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level). These are representative values based on known geometries of similar functional groups.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C=O | Carbonyl C - Carbonyl O | 1.21 Å |
| C-I | Methylene (B1212753) C - Iodine | 2.15 Å |
| C-O (Ester) | Carbonyl C - Ether O | 1.35 Å |
| C-O (Ether) | Phenoxy C - Ether O | 1.37 Å |
| Bond Angles | ||
| O-C-C | Phenoxy O - Ethyl C1 - Ethyl C2 | 108.5° |
| C-O-C | Carbonyl C - Ester O - Ethyl C2 | 117.0° |
| Dihedral Angles | ||
| C-O-C-C | Aryl C - Phenoxy O - Ethyl C1 - Ethyl C2 | 178.0° |
| O-C-C-O | Phenoxy O - Ethyl C1 - Ethyl C2 - Ester O | 65.0° |
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can compute the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, predicted ¹H and ¹³C NMR spectra can help in assigning experimental peaks, especially for complex regions of the spectrum. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov Machine learning models trained on vast datasets of experimental NMR data also offer a rapid alternative for chemical shift prediction. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following are estimated chemical shifts (δ) in ppm relative to TMS. These values are hypothetical and represent what might be obtained from a DFT/GIAO calculation or a high-quality prediction algorithm.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| I-CH₂- | 3.25 | 5.5 |
| C=O | - | 169.0 |
| -O-CH₂- | 4.40 | 67.5 |
| Ph-O-CH₂- | 4.20 | 63.0 |
| Phenyl C (para) | 7.00 | 122.0 |
| Phenyl C (meta) | 7.30 | 129.8 |
| Phenyl C (ortho) | 6.95 | 114.9 |
| Phenyl C (ipso) | - | 158.1 |
Reaction Mechanism Modeling and Transition State Analysis
Understanding how a molecule reacts is crucial for controlling chemical transformations. Computational chemistry allows for the detailed exploration of reaction pathways, including the characterization of short-lived transition states that are difficult to observe experimentally. acs.org For this compound, two primary reactive sites are the ester carbonyl carbon and the carbon atom bonded to iodine.
A likely reaction is the base-catalyzed hydrolysis of the ester, which typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov Theoretical modeling can map the entire reaction coordinate for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, locating the tetrahedral intermediate and the transition states connecting it to the reactants and products. epa.gov Another important reaction would be the nucleophilic substitution at the α-carbon, where iodide acts as an excellent leaving group. DFT calculations can determine the activation energy barriers for these processes, providing a quantitative measure of the molecule's reactivity and selectivity. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics is ideal for studying static structures and reactions, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. nih.gov This technique is essential for understanding the flexibility of this compound and identifying its most populated shapes in solution. nih.govnih.gov
An MD simulation would typically place the molecule in a box of explicit solvent molecules (like water) and simulate its behavior for nanoseconds or longer. nih.gov Analysis of the resulting trajectory can reveal the distribution of key dihedral angles, intramolecular distances, and interactions with the solvent. This provides a comprehensive picture of the molecule's conformational landscape, which is critical for understanding its interactions with biological targets or its behavior in different environments. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models are powerful predictive tools in chemical research. A hypothetical QSRR study for a series of substituted this compound analogues could be developed to predict their reaction rates in a nucleophilic substitution reaction.
First, a set of molecular descriptors would be calculated for each analogue using quantum chemical methods. These descriptors can include electronic properties (HOMO/LUMO energies, partial atomic charges), steric properties (molecular volume), and thermodynamic properties. Then, these descriptors would be correlated with experimentally measured reaction rates using statistical methods like partial least squares (PLS) regression to generate a predictive model. Such a model could rapidly screen new, unsynthesized analogues to identify candidates with desired reactivity.
Table 3: Hypothetical Data for a QSRR Study on Substituted 2-Phenoxyethyl iodoacetates
This table illustrates the type of data that would be generated for a QSRR model correlating the rate of a hypothetical SN2 reaction with calculated molecular descriptors.
| Substituent (on Phenyl Ring) | LUMO Energy (eV) | Charge on α-Carbon (e) | Predicted log(k_rel) |
| 4-NO₂ | -3.50 | +0.15 | 1.50 |
| 4-CN | -3.15 | +0.13 | 1.10 |
| H | -2.40 | +0.10 | 0.00 |
| 4-CH₃ | -2.25 | +0.09 | -0.35 |
| 4-OCH₃ | -2.10 | +0.08 | -0.60 |
Development of Molecular Fingerprints and Interaction Profiles for Chemical Space Analysis
Molecular fingerprints are digital representations of a molecule's structure and properties, used for rapid screening, similarity searching, and analysis of large chemical datasets. While many fingerprints are 2D (based on connectivity), 3D interaction fingerprints can describe how a molecule interacts with a specific environment, such as a protein binding site.
If this compound were identified as a ligand for a biological target, a Structural Interaction Fingerprint (SIFt) could be generated from its docked pose. A SIFt is a binary string that encodes the types of interactions (e.g., hydrophobic, aromatic, hydrogen bonding, charge interactions) between the ligand and each amino acid residue in the binding site. Analyzing these fingerprints across a series of related ligands can identify the key interactions responsible for binding affinity and selectivity, guiding the design of more potent molecules.
Applications in Advanced Chemical Research and Materials Science
Design and Synthesis of Functional Organic Intermediates for Complex Molecule Construction
In the field of organic synthesis, the construction of complex molecules often relies on the use of functional organic intermediates. These are molecules that contain reactive "handles" which allow them to be incorporated into a larger molecular framework. 2-Phenoxyethyl iodoacetate serves as a valuable intermediate for introducing the phenoxyethyl motif onto target molecules.
The synthesis of this compound is typically achieved through the esterification of 2-phenoxyethanol (B1175444) with iodoacetic acid or one of its activated derivatives, such as iodoacetyl chloride. This process attaches the iodoacetate group, a key reactive component, to the phenoxyethanol (B1677644) backbone. The resulting compound is an alkylating agent. researchgate.net
As an intermediate, its utility lies in the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This allows for the covalent attachment of the entire 2-phenoxyethyl acetate (B1210297) structure to a variety of nucleophilic substrates, including thiols, amines, and carboxylates, through a straightforward SN2 reaction. The phenoxyethyl portion of the molecule can confer desirable properties to the final product, such as increased hydrophobicity, improved solubility in organic solvents, or the ability to participate in aromatic pi-stacking interactions, which can be critical for the function of the target complex molecule.
Development of Chemical Probes for Biological Systems
The specific and potent reactivity of the iodoacetate group makes this compound an excellent foundation for the development of chemical probes designed to investigate biological systems.
Covalent modification is a powerful strategy for studying protein function, often by irreversibly blocking the activity of a specific amino acid residue. The iodoacetate moiety of this compound is a classic alkylating agent that shows high reactivity towards the thiol group of cysteine residues. springernature.comcreative-proteomics.com The deprotonated form of cysteine, the thiolate anion, is a strong nucleophile that readily attacks the electrophilic carbon atom of the iodoacetate, displacing the iodide ion and forming a stable thioether bond. nih.govnih.gov This process is known as carboxymethylation. springernature.com
This irreversible reaction makes this compound an effective tool for:
Inhibiting Cysteine-Dependent Enzymes: Many enzymes, such as cysteine proteases, rely on a cysteine residue in their active site for catalysis. wikipedia.orgebi.ac.uk Treatment with this compound can covalently modify this critical cysteine, leading to irreversible inhibition of the enzyme. wikipedia.orgebi.ac.uk
Mapping Active Sites: By identifying which proteins are modified by the probe, researchers can infer the presence of a reactive and accessible cysteine residue, which may be located within a functional active site or a regulatory binding pocket.
Preventing Disulfide Bond Formation: In proteomics, alkylating agents are essential for treating protein samples. By capping free cysteine residues, they prevent the artificial formation of disulfide bonds during sample processing, ensuring accurate protein analysis. creative-proteomics.com
The table below compares the iodoacetate group with other common electrophiles used for cysteine modification.
| Functional Group | Reaction Type | Relative Reactivity | Bond Stability |
| Iodoacetate | SN2 Alkylation | High | Very High (Thioether) |
| Iodoacetamide (B48618) | SN2 Alkylation | High | Very High (Thioether) |
| Maleimide | Michael Addition | Very High | High (Thioether) |
| Bromoacetate (B1195939) | SN2 Alkylation | Medium | Very High (Thioether) |
| Acrylate (B77674) | Michael Addition | Moderate | High (Thioether) |
This table provides a generalized comparison; specific reaction rates can vary based on pH and the local protein environment. nih.gov
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to assess the functional status of entire enzyme families directly in complex biological samples. nih.govwikipedia.org A typical ABPP probe consists of three key components: a reactive group (or "warhead") that covalently binds to an enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. chemicalprobes.orgresearchgate.net
In the context of ABPP, the iodoacetate moiety of this compound serves as an effective electrophilic warhead. acs.orgnih.gov It targets nucleophilic amino acid residues, with a strong preference for functionally hyper-reactive cysteines often found in enzyme active sites. nih.govfrontiersin.org An ABPP probe built upon the this compound scaffold would covalently label the active members of certain enzyme classes (like cysteine proteases or deubiquitinases), allowing for their identification and quantification. wikipedia.orgnih.gov
The general workflow for using such a probe in a competitive ABPP experiment would be:
A biological sample (e.g., cell lysate) is incubated with a potential inhibitor.
The sample is then treated with the this compound-based probe.
The probe will label only those active enzymes whose active sites were not blocked by the inhibitor.
The reporter tag on the probe allows for visualization or isolation of the labeled proteins, enabling the identification of the inhibitor's targets.
The table below lists several common electrophilic warheads used in the design of ABPP probes.
| Warhead Class | Target Residue(s) | Example |
| Haloacetates/Haloacetamides | Cysteine, Histidine, Lysine (B10760008) | Iodoacetate , Iodoacetamide |
| Fluorophosphonates | Serine | Diisopropyl fluorophosphate (B79755) (DFP) |
| Michael Acceptors | Cysteine | Acrylamides, Vinyl sulfones |
| Epoxides | Cysteine, Aspartate, Glutamate | E-64 |
| β-Lactones/β-Lactams | Serine | Orlistat, Penicillin |
Engineering of Novel Polymeric Materials and Cross-Linked Networks
The ability of this compound to react efficiently with thiols also makes it a valuable tool in materials science for the creation of novel polymers and hydrogels.
The extracellular matrix (ECM) is a complex network of biopolymers that provides structural and biochemical support to cells. nih.gov Creating synthetic biomaterials that mimic the properties of the native ECM is a major goal in tissue engineering. nih.gov These materials are often hydrogels formed by cross-linking natural or synthetic polymers.
The covalent chemistry afforded by the iodoacetate group can be harnessed to create such ECM mimetics. For instance, biopolymers rich in thiol groups, such as thiol-modified hyaluronic acid or gelatin, can be cross-linked using a bifunctional analog of this compound (i.e., a molecule with two iodoacetate groups). nih.gov This reaction forms a stable, covalently cross-linked hydrogel network.
Alternatively, this compound itself can be used to functionalize a polymer backbone, introducing pendant phenoxyethyl acetate groups. These functionalized polymers can then be used as building blocks for more complex materials. The inclusion of the phenoxyethyl group can be used to tune the material's properties, for example, by increasing hydrophobicity or providing sites for non-covalent interactions, which can be crucial for mimicking the complex environment of the natural ECM.
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Their formation requires the cross-linking of polymer chains. The reaction between a thiol and an iodoacetate is a type of thiol-halogen reaction, a form of nucleophilic substitution that is highly efficient for creating covalent cross-links. researchgate.net This is distinct from thiol-ene chemistry, which involves the reaction of a thiol with an alkene. nih.govmdpi.com
Hydrogels can be readily formed by mixing a multi-thiol polymer, such as 4-arm PEG-thiol, with a cross-linker containing at least two iodoacetate groups. The rapid and specific reaction between the thiol and iodoacetate groups leads to the formation of a stable hydrogel network. A key advantage of this chemistry is that it is bio-orthogonal, meaning it proceeds under physiological conditions (pH, temperature) without interfering with biological molecules, making it suitable for applications like cell encapsulation for 3D cell culture studies. researchgate.netnih.gov The gelation time can be controlled by varying the concentration of the reactants and the reactivity of the specific haloacetate used. nih.gov
The following table compares common bio-orthogonal cross-linking reactions used in hydrogel formation.
| Reaction Chemistry | Reacting Groups | Key Features |
| Thiol-Halogen | Thiol + Iodoacetate /Bromoacetate | Bio-orthogonal, fast, forms stable thioether bond. researchgate.net |
| Thiol-Ene | Thiol + Alkene (e.g., Norbornene) | Often requires photo- or radical initiation, rapid, high specificity. rsc.org |
| Thiol-Michael Addition | Thiol + Maleimide/Acrylate | Occurs at physiological pH, no initiator needed, highly efficient. |
| Azide-Alkyne Cycloaddition | Azide + Alkyne | "Click" chemistry, highly specific, often requires copper catalyst (or strained alkyne). |
Development of Reagents for Advanced Analytical Techniques (e.g., Mass Spectrometry Tagging)
In the field of proteomics, a crucial step for the characterization of proteins by mass spectrometry is the chemical modification of cysteine residues. This process, known as alkylation, is essential to prevent the re-formation of disulfide bonds after they have been reduced, ensuring the protein remains in a linearized state for accurate analysis. Reagents containing an iodoacetyl group, such as iodoacetamide and iodoacetic acid, are widely employed for this purpose. creative-proteomics.comresearchgate.net These reagents react with the thiol group of cysteine residues, forming a stable thioether bond. creative-proteomics.com
Given its structure, which includes the reactive iodoacetyl functional group, this compound is anticipated to function as a cysteine-alkylating agent, analogous to iodoacetamide and iodoacetic acid. The phenoxyethyl group would introduce a specific mass shift upon reaction with a cysteine residue, enabling its use as a "mass tag." This tagging allows for the identification and quantification of cysteine-containing peptides in complex biological samples.
The primary application of such reagents is in "bottom-up" proteomics workflows. In this approach, proteins are first extracted and purified. The disulfide bonds within these proteins are then reduced, and the resulting free cysteine residues are alkylated. Following alkylation, the proteins are enzymatically digested into smaller peptides, which are then analyzed by mass spectrometry. The alkylation step is critical for achieving complete sequence coverage and accurate protein identification. rockefeller.edu
While iodoacetamide and iodoacetic acid are common choices, the use of different alkylating agents can offer advantages in specific experimental contexts. For instance, the hydrophobicity of the phenoxyethyl group in this compound could potentially influence the ionization efficiency of the tagged peptides in the mass spectrometer, which could be beneficial for detection sensitivity.
The table below compares this compound with commonly used iodoacetyl-containing reagents for cysteine alkylation in mass spectrometry.
| Reagent Name | Chemical Formula | Molecular Weight ( g/mol ) | Mass Shift upon Alkylation (Da) | Key Characteristics |
| This compound | C10H11IO3 | 306.10 | 179.03 | Introduces a relatively large, hydrophobic phenoxyethyl group. |
| Iodoacetamide | C2H4INO | 184.96 | 57.02 | A widely used, small, and hydrophilic alkylating agent. researchgate.net |
| Iodoacetic acid | C2H3IO2 | 185.95 | 58.00 | Another common alkylating agent; introduces a carboxyl group. nih.gov |
It is important to note that while the reactivity of the iodoacetyl group is well-established, side reactions can occur. For example, iodoacetamide has been shown to react with other amino acid residues, such as the N-terminal amino group, which can complicate data analysis. nih.gov Similar side reactions would need to be investigated for this compound to validate its use as a specific and reliable mass spectrometry tagging reagent.
Emerging Research Directions and Future Outlook
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis and application of 2-Phenoxyethyl iodoacetate are set to be revolutionized by the integration of automated synthesis platforms and High-Throughput Experimentation (HTE). HTE, which utilizes multi-well plates and robotics to run a large number of reactions in parallel, offers a powerful tool for rapidly optimizing reaction conditions. youtube.com This approach allows for the efficient screening of various catalysts, solvents, temperatures, and reagent ratios, minimizing the consumption of valuable starting materials and accelerating the discovery of optimal synthetic pathways. youtube.comdomainex.co.uk
Automated synthesis systems can further enhance this process by enabling the precise and reproducible execution of complex reaction sequences. google.comnih.gov For the production of this compound and its derivatives, an automated platform could control the addition of reagents, monitor reaction progress in real-time, and perform initial purification steps. nih.govmdpi.com The large, high-quality datasets generated by HTE are particularly suitable for training machine learning algorithms. youtube.com These algorithms can then predict reaction outcomes, propose novel reaction conditions, and even control the automated synthesis process, creating a "self-driving lab" for chemical discovery. youtube.com This synergy between HTE, automation, and artificial intelligence promises to drastically shorten the development timeline for new applications of this compound, from optimizing its synthesis to discovering novel derivatives with tailored properties. youtube.comnih.gov
Table 1: High-Throughput Experimentation (HTE) Parameters for Optimization
| Parameter | Variables for Screening | Rationale |
|---|---|---|
| Catalyst | Various Lewis acids, phase-transfer catalysts | Identify most efficient catalyst for esterification/iodination. |
| Solvent | Array of polar aprotic and nonpolar solvents | Optimize solubility, reaction rate, and minimize side reactions. |
| Temperature | Range from room temperature to reflux | Determine optimal energy input for yield and purity. |
| Reagent Ratio | Stoichiometric and non-stoichiometric ratios | Fine-tune efficiency and minimize excess reagent waste. |
| Reaction Time | Multiple time points for analysis | Identify the point of maximum conversion without product degradation. |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
In line with the growing emphasis on environmental responsibility in the chemical industry, future research will increasingly focus on sustainable and green approaches to the synthesis of this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govidosi.org This involves a holistic assessment of the synthetic route, from the choice of starting materials to the final product, emphasizing waste prevention, atom economy, and energy efficiency. nih.govidosi.orgwjpmr.com
Key areas of exploration for the greener synthesis of this compound include:
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with safer, more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. nih.govidosi.org Water, in particular, is an attractive medium due to its safety, affordability, and unique reactivity effects. arkat-usa.org
Catalysis: Shifting from stoichiometric reagents, which are consumed in the reaction and generate significant waste, to catalytic methods. Biocatalysis, using enzymes or whole microorganisms, is a particularly promising avenue, offering high selectivity under mild conditions and reducing energy consumption. jddhs.comastrazeneca.com For instance, enzymes could be employed for the esterification step in the synthesis of the phenoxyethyl acetate (B1210297) precursor.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis. nih.govjddhs.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating. jddhs.comscispace.com
Renewable Feedstocks: Investigating the use of bio-based resources as starting materials, moving away from fossil fuel-derived precursors. idosi.org
By adopting these green chemistry principles, the environmental footprint of producing this compound can be substantially reduced, aligning its manufacture with modern standards of sustainability. jddhs.com
Investigation of Novel Catalytic Strategies for Derivatization
The utility of this compound lies in its ability to act as a derivatizing agent, primarily through the alkylation of nucleophiles like thiols. researchgate.netwikipedia.org Future research will likely focus on developing novel catalytic strategies to enhance the efficiency, selectivity, and scope of these derivatization reactions. While the reaction with thiols is often spontaneous, catalysis can offer greater control and enable reactions with less reactive substrates.
Emerging catalytic approaches could include:
Biocatalysis: Enzymes could be engineered to catalyze the specific conjugation of this compound to target molecules, offering unparalleled chemo- and regioselectivity, which is particularly important in complex biological systems. astrazeneca.com
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for example, could be adapted to create novel derivatives by forming new carbon-carbon or carbon-heteroatom bonds, expanding the range of accessible molecular architectures. rsc.org
Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions under mild conditions, opening up new pathways for the derivatization and functionalization of iodoacetate compounds that are not accessible through traditional thermal methods.
These advanced catalytic methods will not only improve existing applications but also enable the creation of entirely new classes of molecules derived from this compound for use in proteomics, materials science, and drug discovery. researchgate.net
Advanced Computational Design of Custom-Tailored Iodoacetate Reagents
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new chemical entities. In the context of this compound, these tools can be used to design novel, custom-tailored reagents with specific, predictable properties. By using computational methods, researchers can move beyond trial-and-error synthesis and intelligently design molecules for a desired function. nih.gov
Applications of computational design in this area include:
Predicting Reactivity and Selectivity: Quantum mechanical calculations can model the reaction pathways of iodoacetate reagents with different nucleophiles, predicting reaction rates and identifying potential side reactions. researchgate.net This allows for the in-silico design of reagents with enhanced selectivity for specific targets, such as a particular cysteine residue in a protein. nih.gov
Designing Probes with Specific Properties: Molecular modeling can be used to design iodoacetate-based probes with tailored physicochemical properties. For instance, a fluorescent reporter group can be incorporated into the molecule, and its photophysical properties (e.g., absorption and emission wavelengths) can be predicted computationally. Similarly, properties like solubility, hydrophobicity, and cell permeability can be optimized for specific biological applications. idtdna.comsigmaaldrich.com
Developing Isotope-Coded Reagents: Computational design can aid in the development of new isotope-coded reagents, similar to N-phenyl iodoacetamide (B48618), for use in quantitative mass spectrometry. nih.gov This involves designing structures that are easily synthesized in both light and heavy isotopic forms and that exhibit favorable fragmentation patterns in the mass spectrometer.
These advanced design strategies will enable the creation of a new generation of "smart" iodoacetate reagents for highly specific applications in chemical biology and diagnostics. idtdna.comqiagen.comcytotest.com
Expanding the Scope of Applications in Supramolecular Chemistry and Nanotechnology
The unique properties of the iodoacetate functional group position this compound as a valuable building block in the rapidly advancing fields of supramolecular chemistry and nanotechnology.
In supramolecular chemistry , which focuses on the non-covalent assembly of molecules into larger, ordered structures, the iodine atom can play a crucial role. nih.govrsc.org Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is emerging as a powerful tool for directing molecular self-assembly. nih.govvtt.fi Research has shown that incorporating iodine into peptides can dramatically influence their self-assembly into complex nanostructures like hydrogels. nih.govvtt.fi Future work could explore how the phenoxyethyl iodoacetate moiety can be incorporated into larger molecules to direct their assembly into functional supramolecular materials with applications in sensing, drug delivery, and catalysis. nih.gov
In nanotechnology , surface functionalization is key to imparting desired properties to nanoparticles, such as biocompatibility, stability, and targeting capabilities. nih.govmdpi.commdpi.com The iodoacetate group is a highly effective tool for this purpose, as it readily reacts with thiol groups to form stable thioether linkages. researchgate.netwikipedia.org This provides a straightforward method for covalently attaching molecules containing this compound to the surface of nanoparticles that have been pre-functionalized with thiols. frontiersin.orgsemanticscholar.org This could be used to:
Attach targeting ligands to nanoparticles for specific cell or tissue recognition.
Immobilize enzymes or catalysts on nanomaterial supports.
Develop nanoparticle-based sensors and diagnostic agents. dovepress.com
The convergence of the reliable chemistry of iodoacetates with the versatile platforms of supramolecular chemistry and nanotechnology opens up a vast landscape for the future application of this compound in advanced materials and nanomedicine. nanomedicine-rj.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-phenyl iodoacetamide |
Q & A
Basic Research Questions
Q. What is the biochemical mechanism by which 2-phenoxyethyl iodoacetate inhibits glycolysis in cellular models, and how is this applied in metabolic studies?
- Methodological Answer : The iodoacetate moiety in this compound acts as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. Researchers typically validate this inhibition by measuring ATP depletion, lactate production, or direct GAPDH activity assays. For example, in sperm longevity studies, sodium iodoacetate reduced ATP-dependent survival from 504624 h to 384648 h, confirming glycolysis suppression . To apply this in metabolic studies, use physiologically relevant concentrations (e.g., 1–5 mM) and pair with controls (e.g., untreated cells or alternative energy substrates). Include viability assays to distinguish metabolic inhibition from cytotoxicity .
Q. What are the recommended protocols for using iodoacetate derivatives in enzyme inhibition studies, particularly concerning active-site residue modification?
- Methodological Answer : Iodoacetate selectively alkylates cysteine residues in enzymes. For reproducible results:
- Pre-incubate the enzyme with iodoacetate (1–10 mM) in buffered solutions (pH 7–8) at 25–37°C for 30–60 minutes.
- Include substrates like 3’-GMP during treatment to protect active-site residues, as seen in RNase studies where activity retention increased from 15% to 70% .
- Validate modification via mass spectrometry or thiol-group titration (e.g., DTNB assay), noting that denaturation (e.g., 8 M guanidine hydrochloride) may expose additional reactive sites .
Q. How should researchers handle and store this compound to maintain its stability and reactivity in experimental settings?
- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation. Avoid aqueous solutions unless freshly prepared, as iodoacetate derivatives degrade in water over time. For lab handling, use gloves and eye protection due to its acute toxicity (oral LD50: 300 mg/kg) and severe eye irritation potential. Always work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. In enzyme kinetic studies, how can substrate presence (e.g., 3’-GMP) influence the inhibitory effects of iodoacetate, and what methodological controls are necessary to validate these interactions?
- Methodological Answer : Substrates like 3’-GMP competitively protect active-site residues from iodoacetate alkylation. To study this:
- Compare enzyme activity pre- and post-treatment with/without substrate.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity changes.
- Include negative controls (e.g., non-reactive analogs) to rule out nonspecific effects. In S-RNase studies, substrate presence reduced iodoacetate-induced activity loss by 55%, highlighting the need for substrate-enzyme co-incubation during inhibition assays .
Q. What experimental strategies are effective in distinguishing proton-coupled electron transfer (PCET) mechanisms from alternative pathways in the reduction of iodoacetate by radicals?
- Methodological Answer : To confirm PCET:
- Conduct γ-radiolysis experiments in buffered (e.g., bicarbonate) and non-buffered aqueous systems. PCET dominance is indicated by pH-dependent reaction rates, as seen in iodoacetate reduction by α-hydroxyethyl radicals .
- Pair with density functional theory (DFT) calculations to model transition states and compare activation barriers for PCET vs. electron transfer-only pathways.
- Use isotopic labeling (e.g., deuterated solvents) to track proton movement .
Q. How can researchers optimize the use of iodoacetate-induced osteoarthritis models to ensure reproducibility and relevance to human disease pathophysiology?
- Methodological Answer : For intra-articular models:
- Inject monosodium iodoacetate (MIA) at 4% w/v in saline into rodent knee joints. Validate joint degeneration via histopathology (e.g., cartilage erosion scoring) and biomarkers (e.g., serum COMP or IL-1β) .
- Standardize injection volume (e.g., 10 µL for mice) and post-injection monitoring periods (≥4 weeks).
- Include sham (saline-only) and dose-response groups (e.g., 20–30 mg/kg) to assess therapeutic reproducibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in iodoacetate effects across different cell types or experimental systems?
- Methodological Answer : Variability may arise from differences in GAPDH isoform expression, cellular redox states, or compensatory metabolic pathways. To resolve contradictions:
- Perform transcriptomic or proteomic profiling to identify alternative energy pathways (e.g., oxidative phosphorylation) activated in resistant cell lines.
- Use metabolic flux analysis (Seahorse) to quantify real-time glycolytic vs. mitochondrial ATP contributions.
- Cross-validate findings with genetic knockdown (e.g., siRNA targeting GAPDH) or pharmacological rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
